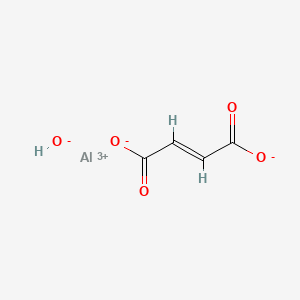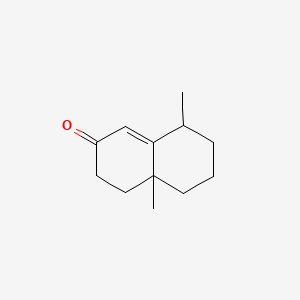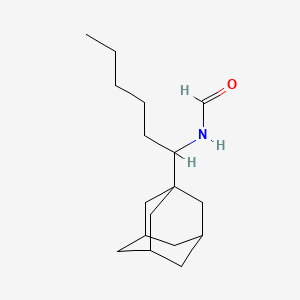
N-(1-(1-Adamantyl)hexyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1-Adamantyl)hexyl)formamide is a chemical compound characterized by the presence of an adamantane structure, which is a tricyclic hydrocarbon The adamantane moiety is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-Adamantyl)hexyl)formamide typically involves the reaction of 1-bromoadamantane with formamide. This process can be carried out in two steps:
Formation of N-(1-adamantyl)formamide: 1-bromoadamantane reacts with formamide in the presence of a catalyst to yield N-(1-adamantyl)formamide.
Alkylation: The N-(1-adamantyl)formamide is then alkylated with hexyl bromide to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves optimizing reaction conditions to maximize yield and minimize the use of toxic reagents. The use of aqueous hydrochloric acid for hydrolysis and the implementation of one-pot synthesis methods are common practices .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(1-Adamantyl)hexyl)formamide undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or amines can be employed under mild conditions.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted adamantane compounds.
Wissenschaftliche Forschungsanwendungen
N-(1-(1-Adamantyl)hexyl)formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its use in drug development, particularly for antiviral and anti-Parkinsonian drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanodiamonds.
Wirkmechanismus
The mechanism of action of N-(1-(1-Adamantyl)hexyl)formamide involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity and stability of the compound, allowing it to effectively penetrate biological membranes. The formamide group can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Adamantyl)formamide
- N-(1-Adamantyl)acetamide
- N-(1-Adamantyl)propionamide
Uniqueness
N-(1-(1-Adamantyl)hexyl)formamide is unique due to its extended alkyl chain, which imparts distinct physicochemical properties compared to other adamantane derivatives. This extended chain can influence the compound’s solubility, stability, and biological activity, making it a valuable candidate for various applications .
Eigenschaften
| 101468-17-1 | |
Molekularformel |
C17H29NO |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
N-[1-(1-adamantyl)hexyl]formamide |
InChI |
InChI=1S/C17H29NO/c1-2-3-4-5-16(18-12-19)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-16H,2-11H2,1H3,(H,18,19) |
InChI-Schlüssel |
AENKDSUMRCXPDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C12CC3CC(C1)CC(C3)C2)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


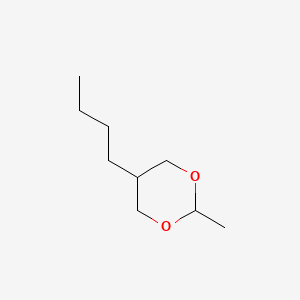


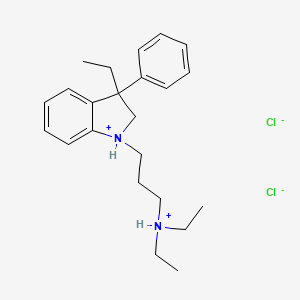
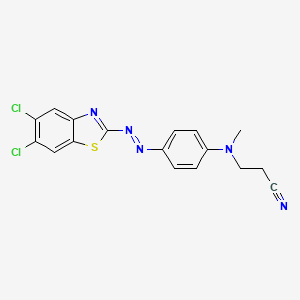
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)

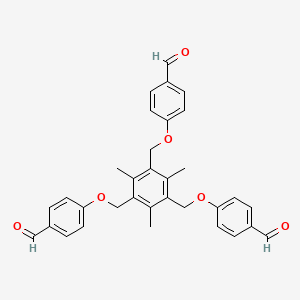

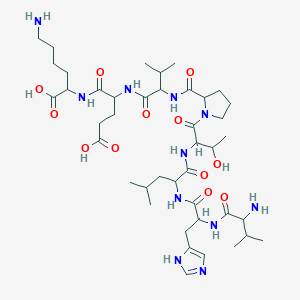
![3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)
